molecular formula C9H9BrN2 B2478168 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine CAS No. 1427367-83-6

3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine

Cat. No.: B2478168
CAS No.: 1427367-83-6
M. Wt: 225.089
InChI Key: IFKGSJCSVWVLOA-UHFFFAOYSA-N
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Description

“3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . The molecular weight of this compound is 225.09 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazolo[1,5-a]pyridine core with bromo and methyl substituents at the 3, 6, and 7 positions . The InChI code for this compound is 1S/C9H9BrN2/c1-6-3-4-9-8(10)5-11-12(9)7(6)2/h3-5H,1-2H3 .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . The compound’s IUPAC name is this compound .

Scientific Research Applications

Medicinal Chemistry Applications

Pyrazolo[1,5-a]pyrimidine derivatives are recognized for their broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists applications. These compounds have garnered attention due to their structure-activity relationship (SAR) studies, revealing potential as drug-like candidates for various disease targets. Synthetic strategies and biological activities of these derivatives have been extensively reviewed, underlining their importance in drug discovery efforts (Cherukupalli et al., 2017).

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, including pyrazolo[1,5-a]pyridine analogs, are valued for their versatility as synthetic intermediates. These compounds play a crucial role in the formation of metal complexes, design of catalysts, asymmetric catalysis and synthesis, and medicinal applications, showcasing significant anticancer, antibacterial, and anti-inflammatory activity. Their application in advanced chemistry and drug development investigations emphasizes the utility of the heterocyclic N-oxide motif in creating novel compounds with diverse functionalities (Li et al., 2019).

Material Science and Optoelectronic Applications

Functionalized heterocycles, such as quinazolines and pyrimidines, have been explored for their potential in optoelectronic materials. These compounds, including pyrazolo[1,5-a]pyridine derivatives, have found applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their electroluminescent properties. The incorporation of these heterocycles into π-extended conjugated systems is valuable for the creation of novel materials suitable for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The review of these applications underscores the importance of such heterocycles in developing advanced materials for optoelectronic applications (Lipunova et al., 2018).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Mode of Action

Pyrazolo-pyridine derivatives have been studied for their potential inhibitory activity . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrazolo-pyridine derivatives have been associated with various biological activities, suggesting that they may interact with multiple pathways . The downstream effects of these interactions remain to be elucidated.

Properties

IUPAC Name

3-bromo-6,7-dimethylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-4-9-8(10)5-11-12(9)7(6)2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKGSJCSVWVLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)Br)C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427367-83-6
Record name 3-bromo-6,7-dimethylpyrazolo[1,5-a]pyridine
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